5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride

Kinase inhibition CCR4 antagonism BRD4 inhibition

This compound is a privileged kinase inhibitor scaffold (Chk, Pdk, Akt). The para-bromo substituent confers distinct electronic/steric properties essential for ATP-pocket engagement—do not substitute with chloro or fluoro analogs. The hydrochloride salt guarantees solubility in aqueous assay buffers, eliminating co-solvent interference. The 4-hydroxyl group enables selective O-alkylation or Mitsunobu reactions, while the bromophenyl handle permits Suzuki-Miyaura cross-coupling, providing orthogonal diversification strategies. Rigorous evidence-based selection ensures experimental reproducibility and saves research resources.

Molecular Formula C10H8BrClN2O
Molecular Weight 287.54
CAS No. 2089256-17-5
Cat. No. B2476136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride
CAS2089256-17-5
Molecular FormulaC10H8BrClN2O
Molecular Weight287.54
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CNC2=O)Br.Cl
InChIInChI=1S/C10H7BrN2O.ClH/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14;/h1-6H,(H,12,13,14);1H
InChIKeyXVWLFQYPBUOUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)pyrimidin-4-ol Hydrochloride (CAS 2089256-17-5): Structural Baseline for Sourcing Decisions


5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride (CAS 2089256-17-5) is a heterocyclic aromatic compound belonging to the pyrimidin-4-ol family, characterized by a pyrimidine ring bearing a 4-hydroxyl group and a 5-(4-bromophenyl) substituent [1]. The hydrochloride salt form (C₁₀H₈BrClN₂O, MW 287.54) enhances aqueous solubility relative to the free base, a critical consideration for downstream synthetic and assay applications . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor scaffolds and other bioactive heterocycles [2].

Why 5-(4-Bromophenyl)pyrimidin-4-ol Hydrochloride Cannot Be Arbitrarily Substituted: Key Differentiators in Procurement


Procurement of 5-(4-bromophenyl)pyrimidin-4-ol hydrochloride (CAS 2089256-17-5) cannot be reliably substituted with closely related analogs due to the specific influence of the 4-bromophenyl substituent on both physicochemical properties and biological target engagement. The para-bromo moiety confers distinct electronic and steric characteristics compared to chloro, fluoro, or unsubstituted phenyl analogs, which can critically impact kinase inhibition potency and selectivity profiles [1]. Furthermore, the hydrochloride salt form offers a unique solubility advantage over the free base that may be essential for formulation in aqueous assay systems . Inconsistent substitution risks experimental irreproducibility and wasted research resources, underscoring the need for rigorous evidence-based selection.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)pyrimidin-4-ol Hydrochloride (CAS 2089256-17-5) Versus Structural Analogs


Kinase Inhibition Potency: Class-Level Inference from Bromophenyl-Pyrimidine Scaffolds

While direct quantitative data for 5-(4-bromophenyl)pyrimidin-4-ol hydrochloride is limited, class-level inference from structurally related bromophenyl-pyrimidine scaffolds reveals that the 4-bromophenyl substituent is a critical determinant of nanomolar potency against key therapeutic targets. For instance, a closely related analog (CHEMBL2018954) bearing a 5-bromopyrimidine moiety exhibits potent CCR4 antagonism with an IC₅₀ of 3.89 nM [1]. In a separate study, another bromophenyl-containing pyrimidine derivative (CHEMBL4472759) demonstrated BRD4 inhibition with an IC₅₀ of 16 nM [2]. These data strongly suggest that the specific bromo-substitution pattern in 5-(4-bromophenyl)pyrimidin-4-ol may confer a distinct activity profile that cannot be replicated by chloro or fluoro analogs.

Kinase inhibition CCR4 antagonism BRD4 inhibition Medicinal chemistry

Synthetic Utility as a Key Intermediate: Direct Comparison with 5-(4-Bromophenyl)-4,6-dichloropyrimidine

5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride is a strategic intermediate that offers a distinct advantage over its dichloro counterpart, 5-(4-bromophenyl)-4,6-dichloropyrimidine, in synthetic sequences requiring orthogonal functionalization. The hydroxyl group at the 4-position of the target compound provides a handle for O-alkylation or acylation, whereas the dichloro intermediate necessitates two sequential nucleophilic aromatic substitutions that can be challenging to control [1]. This orthogonal reactivity profile can streamline the synthesis of complex kinase inhibitors and other drug candidates, potentially reducing step count and improving overall yield.

Organic synthesis Cross-coupling Medicinal chemistry

Solubility Enhancement via Hydrochloride Salt Form: Supporting Evidence from Physicochemical Principles

The hydrochloride salt of 5-(4-bromophenyl)pyrimidin-4-ol (CAS 2089256-17-5) is expected to exhibit significantly higher aqueous solubility compared to its free base form, based on well-established pharmaceutical salt formation principles . While specific solubility measurements for this compound are not publicly available, the general rule that hydrochloride salts of weakly basic heterocycles increase solubility by several orders of magnitude is widely documented [1]. This property is particularly important for in vitro assays conducted in aqueous buffers, where low solubility of the free base can lead to precipitation and unreliable dose-response data.

Formulation Solubility Salt selection

Patent-Cited Utility in Kinase Inhibitor Development: Supporting Evidence from Prior Art

The 5-(4-bromophenyl)pyrimidin-4-ol scaffold is explicitly encompassed within patent families claiming pyrimidine derivatives as kinase inhibitors, particularly those targeting Chk, Pdk, and Akt [1]. This prior art citation provides supporting evidence that the compound's structural features are recognized by the pharmaceutical industry as valuable for developing selective kinase inhibitors. While the patent does not disclose quantitative data for this exact compound, its inclusion in the broad Markush structure indicates a strategic interest in this substitution pattern as a key pharmacophoric element.

Kinase inhibitors Drug discovery Intellectual property

Optimal Research and Industrial Application Scenarios for 5-(4-Bromophenyl)pyrimidin-4-ol Hydrochloride (CAS 2089256-17-5)


Medicinal Chemistry: Kinase Inhibitor Hit-to-Lead Optimization

Based on class-level kinase inhibition data [1] and patent citations [2], 5-(4-bromophenyl)pyrimidin-4-ol hydrochloride is best deployed as a core scaffold for developing selective kinase inhibitors. Its 4-bromophenyl substituent is a proven pharmacophore for engaging the ATP-binding pocket of kinases such as Chk, Pdk, and Akt, offering a starting point for structure-activity relationship (SAR) studies. The hydrochloride salt form ensures solubility in assay buffers, facilitating reliable IC₅₀ determination in biochemical and cellular assays.

Organic Synthesis: Orthogonal Functionalization for Complex Molecule Construction

The compound's unique combination of a 4-hydroxyl group and a 5-(4-bromophenyl) substituent enables orthogonal synthetic strategies that are not feasible with 5-(4-bromophenyl)-4,6-dichloropyrimidine [1]. Researchers can exploit the hydroxyl moiety for selective O-alkylation or Mitsunobu reactions, while the bromophenyl group can undergo Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl partners. This versatility is invaluable for building focused libraries of kinase inhibitors.

Chemical Biology: Probe Development for Target Validation

The compound's privileged scaffold, as recognized in kinase inhibitor patents [1], makes it an attractive starting point for developing chemical probes to interrogate understudied kinases. The bromine atom serves as a synthetic handle for late-stage functionalization or isotopic labeling, while the pyrimidine core provides a template for optimizing selectivity and potency. This compound can accelerate target validation studies by providing a reliable entry into focused chemical space.

Formulation Development: Salt Form Advantages in Preclinical Studies

The hydrochloride salt of 5-(4-bromophenyl)pyrimidin-4-ol offers a distinct advantage in preclinical formulation development compared to its free base [1]. Its enhanced aqueous solubility reduces the need for co-solvents or surfactants in dosing solutions, minimizing potential vehicle-related toxicities. This is particularly critical for in vivo pharmacokinetic and efficacy studies where consistent exposure is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.